molecular formula C23H17ClN4O5 B449480 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2-CHLORO-4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2-CHLORO-4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B449480
M. Wt: 464.9g/mol
InChI Key: GIYBMZBKUZNBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2-CHLORO-4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2-CHLORO-4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with various biological pathways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-1-(2-CHLORO-4-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups could play a role in binding to the target, while the hexahydroquinoline core may influence the overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(1,3-benzodioxol-5-yl)-1-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of the 2-chloro-4-nitrophenyl group in the compound provides unique chemical properties and potential biological activities compared to other similar compounds. This structural variation can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C23H17ClN4O5

Molecular Weight

464.9g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(2-chloro-4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17ClN4O5/c24-15-9-13(28(30)31)5-6-16(15)27-17-2-1-3-18(29)22(17)21(14(10-25)23(27)26)12-4-7-19-20(8-12)33-11-32-19/h4-9,21H,1-3,11,26H2

InChI Key

GIYBMZBKUZNBOU-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1

Origin of Product

United States

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